REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[C:9]([C:19]2[CH:24]=[C:23]([Cl:25])[C:22]([O:26]CC3C=CC=CC=3)=[CH:21][C:20]=2[O:34]CC2C=CC=CC=2)[O:8][N:7]=1)=[O:5])[CH3:2].B(Cl)(Cl)Cl>ClCCl>[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[C:9]([C:19]2[CH:24]=[C:23]([Cl:25])[C:22]([OH:26])=[CH:21][C:20]=2[OH:34])[O:8][N:7]=1)=[O:5])[CH3:2]
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Name
|
5-(2,4-Bis-benzyloxy-5-chlorophenyl)-4-(4-methoxy-phenyl)-isoxazole-3-carboxylic acid ethylamide
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Quantity
|
0.213 mg
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)OC)C1=C(C=C(C(=C1)Cl)OCC1=CC=CC=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for 35 minutes
|
Duration
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35 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was re-cooled to 0° C.
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Type
|
CUSTOM
|
Details
|
quenched by the addition of saturated aqueous sodium hydrogen carbonate solution (5 mL)
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Type
|
STIRRING
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Details
|
After stirring for 5 minutes the dichloromethane
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (30 mL) and water (30 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (30 mL), saturated aqueous sodium chloride solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a foam-like colourless solid which
|
Type
|
CUSTOM
|
Details
|
was purified by adsorption onto silica gel
|
Type
|
WASH
|
Details
|
flash chromatography on silica gel (10 g IST) eluting with 50% ethyl acetate in hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)OC)C1=C(C=C(C(=C1)Cl)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |